

Application Notes and Protocols: Mechanism of AuBr₃ Catalyzed Nucleophilic Substitution

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) bromide (AuBr₃) has emerged as a powerful and versatile catalyst in modern organic synthesis. Its strong Lewis acidic character allows it to activate a variety of functional groups, facilitating a range of transformations under mild conditions. One of the most significant applications of AuBr₃ is in the catalysis of nucleophilic substitution reactions, particularly with propargylic substrates. This methodology provides an efficient route to complex molecular architectures, which are often key scaffolds in pharmaceutical agents and natural products.

These application notes provide a comprehensive overview of the mechanism of AuBr₃ catalyzed nucleophilic substitution, supported by quantitative data and detailed experimental protocols. The information presented is intended to guide researchers in the application of this catalytic system for the development of novel synthetic routes and the efficient construction of target molecules.

Mechanism of Catalysis

The prevailing mechanism for AuBr₃-catalyzed nucle ophilic substitution, particularly of propargylic alcohols and their derivatives, involves the activation of the substrate through the Lewis acidity of the gold(III) center. The catalytic cycle can be broadly described by the following key steps:

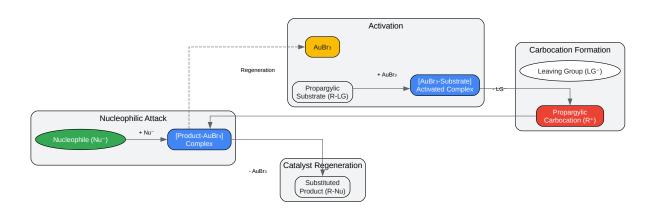
Methodological & Application



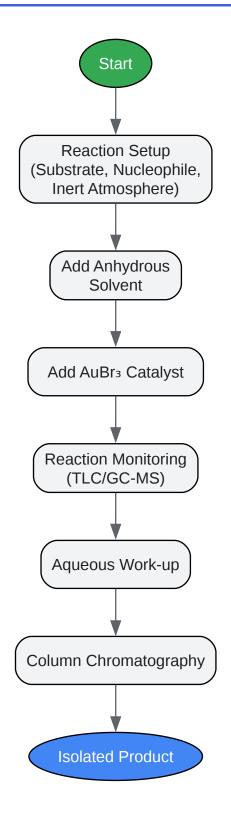


- Activation of the Substrate: AuBr₃ coordinates to the π-system of the alkyne in the
 propargylic substrate. This coordination withdraws electron density from the triple bond,
 making the propargylic carbon more electrophilic and weakening the bond to the leaving
 group. In many cases, a co-catalyst, such as silver triflate (AgOTf), is used to abstract a
 bromide from AuBr₃, generating a more cationic and highly electrophilic gold species, which
 enhances the activation.
- Formation of a Carbocation Intermediate: The coordination of the gold catalyst facilitates the
 departure of the leaving group (e.g., hydroxyl, tosyl), leading to the formation of a stabilized
 propargylic carbocation intermediate. The positive charge is often delocalized over the
 propargylic system.
- Nucleophilic Attack: A nucleophile then attacks the carbocationic intermediate. The
 regioselectivity of this attack is a key aspect of the reaction's utility.
- Product Formation and Catalyst Regeneration: Following the nucleophilic addition, the product is released, and the AuBr₃ catalyst is regenerated, allowing it to enter a new catalytic cycle.









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Phone: (601) 213-4426

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